molecular formula C26H24N4O4 B2387914 1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione CAS No. 1206992-83-7

1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2387914
CAS No.: 1206992-83-7
M. Wt: 456.502
InChI Key: GXIMGKHIYWTDOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinazoline-2,4(1H,3H)-dione core substituted with a 1,2,4-oxadiazole group at the 1-position and a furan-2-ylmethyl group at the 3-position. The 1,2,4-oxadiazole moiety is linked to a 4-(tert-butyl)phenyl ring, which enhances lipophilicity and may influence membrane permeability or receptor binding . Quinazoline-diones are known for diverse bioactivities, including enzyme inhibition and anticancer effects, while 1,2,4-oxadiazoles are recognized for metabolic stability and antimicrobial properties .

Properties

IUPAC Name

1-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(furan-2-ylmethyl)quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O4/c1-26(2,3)18-12-10-17(11-13-18)23-27-22(34-28-23)16-29-21-9-5-4-8-20(21)24(31)30(25(29)32)15-19-7-6-14-33-19/h4-14H,15-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIMGKHIYWTDOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione is a complex heterocyclic molecule that incorporates the oxadiazole and quinazoline moieties. These structural components are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Structural Overview

The molecular structure of the compound can be broken down into key functional groups:

  • Oxadiazole Ring: This five-membered ring is known for its significant biological activities including antimicrobial and anticancer effects.
  • Quinazoline Moiety: Quinazolines have been extensively studied for their pharmacological potential, particularly in oncology.
  • Furan Substituent: The furan ring contributes to the compound's reactivity and biological interaction capabilities.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole exhibit substantial antimicrobial properties. A study highlighted the effectiveness of various 1,3,4-oxadiazole derivatives against a range of pathogens:

Compound TypeActivity TypeNotable PathogensReference
Aryl DerivativesAntibacterialE. coli, S. aureus
Heteroaryl DerivativesAntifungalCandida albicans
Amino DerivativesAntitubercularMycobacterium tuberculosis

The compound may exhibit similar properties due to its structural components.

Anticancer Activity

Quinazoline derivatives have been recognized for their anticancer potential. The incorporation of oxadiazole enhances this activity:

  • Mechanism of Action: Compounds with quinazoline structures often inhibit specific kinases involved in cancer cell proliferation.
  • Case Studies: Several studies have demonstrated that quinazoline derivatives can induce apoptosis in cancer cells by activating apoptotic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of compounds containing oxadiazole rings has been documented in various studies:

  • Inflammatory Markers: Compounds have shown the ability to reduce levels of cytokines such as TNF-alpha and IL-6.
  • Research Findings: A review indicated that oxadiazole derivatives could effectively mitigate inflammation in animal models .

Study 1: Antimicrobial Efficacy

In a comparative study conducted by Dhumal et al. (2016), several oxadiazole derivatives were synthesized and tested against bacterial strains. The most potent compounds demonstrated minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Study 2: Anticancer Activity

A study published in MDPI focused on the synthesis and biological evaluation of quinazoline-based compounds. Results showed that specific derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .

Comparison with Similar Compounds

Quinazoline-Dione Derivatives

Compounds like 3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione lack the 1,2,4-oxadiazole-tert-butylphenyl substitution. These simpler derivatives exhibit moderate cyclooxygenase-2 (COX-2) inhibition (IC₅₀ ~15 µM) but lower metabolic stability due to the absence of the oxadiazole group .

1,2,4-Oxadiazole-Containing Compounds

For example, 5-(4-(tert-butyl)phenyl)-1,2,4-oxadiazole-3-carboxamide shows antimicrobial activity (MIC = 8 µg/mL against S. aureus), attributed to the tert-butyl group enhancing hydrophobic interactions with bacterial membranes . The target compound’s quinazoline-dione core may broaden its target spectrum compared to simpler oxadiazoles.

Triazole-Based Analogues

Compounds such as 3’-substituted-2-aryl-5-methyl-5’-thioxo-4,4’-bi-4H-1,2,4-triazoles share heterocyclic diversity but replace oxadiazole with triazole. These exhibit antinociceptive activity (ED₅₀ = 25 mg/kg in mice) but higher cytotoxicity (CC₅₀ = 10 µM in hepatocytes) than oxadiazole derivatives, suggesting trade-offs between efficacy and safety .

Computational Similarity Analysis

Using Tanimoto and Dice indices (MACCS and Morgan fingerprints), the target compound shows moderate similarity (Tanimoto = 0.65–0.72) to known quinazoline-based kinase inhibitors and antimicrobial oxadiazoles . Key dissimilarities arise from the furan-methyl group, which reduces similarity to purely aromatic analogues (e.g., benzyl-substituted derivatives).

Bioactivity Comparison

Compound Name Core Structure Key Substituents Similarity Score (Tanimoto) Bioactivity (IC₅₀/ED₅₀) Reference
Target Compound Quinazoline-dione Oxadiazole-tert-butylphenyl, furan N/A Hypothesized: Kinase inhibition
3-(Benzyl)quinazoline-2,4(1H,3H)-dione Quinazoline-dione Benzyl 0.58 COX-2 inhibition (IC₅₀ = 15 µM)
5-(4-Nitrophenyl)-1,2,4-oxadiazole-3-amide 1,2,4-Oxadiazole Nitrophenyl 0.69 Antimicrobial (MIC = 8 µg/mL)
3’-Methyl-1,2,4-triazole-5-thione 1,2,4-Triazole Methyl-thione 0.41 Antinociceptive (ED₅₀ = 25 mg/kg)

Substituent Effects and Pharmacokinetic Considerations

  • tert-Butyl Group: Enhances lipophilicity (clogP = 4.2 vs.
  • Furan vs. Benzyl : The furan-2-ylmethyl group reduces steric hindrance compared to bulkier benzyl substituents, possibly favoring binding to shallow enzymatic pockets .
  • Oxadiazole vs. Triazole : The oxadiazole’s lower basicity (pKa ~0.5) compared to triazoles (pKa ~4.5) may reduce off-target interactions with acidic residues .

Limitations of Comparison Methods

  • Graph-Based Comparisons : While theoretically robust for capturing structural nuances, computational complexity limits their application to large databases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione, and how can reaction conditions be optimized?

  • Methodology :

  • Stepwise synthesis : Start with functionalized quinazoline-2,4-dione and oxadiazole intermediates. Coupling reactions (e.g., alkylation or nucleophilic substitution) are used to attach the oxadiazole and furan-methyl groups.
  • Optimization : Control reaction parameters such as solvent polarity (DMF or DMSO), temperature (reflux vs. room temperature), and catalysts (e.g., NaH or K₂CO₃) to improve yield and purity .
  • Monitoring : Use TLC or HPLC to track reaction progress and isolate intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are they applied?

  • Techniques :

  • NMR spectroscopy : Assign proton environments (e.g., tert-butyl protons at ~1.3 ppm, furan protons at 6.3–7.5 ppm) and verify connectivity .
  • Mass spectrometry (MS) : Confirm molecular weight and fragmentation patterns to validate structural integrity .
  • IR spectroscopy : Identify functional groups (e.g., C=O stretches in quinazoline-dione at ~1700 cm⁻¹) .

Q. How can solubility and stability profiles be experimentally determined for this compound?

  • Procedure :

  • Solubility : Test in solvents (water, ethanol, DMSO) using gravimetric or UV-Vis methods under varying pH and temperatures .
  • Stability : Conduct accelerated degradation studies (e.g., exposure to light, heat, or acidic/basic conditions) followed by HPLC analysis to quantify decomposition products .

Advanced Research Questions

Q. How can contradictory data on biological activity across studies be resolved?

  • Approach :

  • Dose-response assays : Use standardized cell lines (e.g., HeLa or HEK293) and replicate experiments under controlled conditions (e.g., serum-free media, fixed incubation times) .
  • Target validation : Perform competitive binding assays (e.g., SPR or ITC) to measure binding affinities (Kd) against proposed targets (e.g., kinases or GPCRs) .
  • Meta-analysis : Compare structural analogs (e.g., tert-butyl vs. methoxy substituents) to identify SAR trends influencing activity .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?

  • Experimental design :

  • Proteomics : Use SILAC or TMT labeling to identify differentially expressed proteins in treated vs. untreated cells .
  • CRISPR screening : Perform genome-wide knockout screens to pinpoint genetic dependencies for compound efficacy .
  • Molecular docking : Model interactions with targets (e.g., ATP-binding pockets) using software like AutoDock or Schrödinger .

Q. How can low synthetic yields of the oxadiazole intermediate be addressed?

  • Solutions :

  • Precursor modification : Replace tert-butylphenyl with electron-deficient aryl groups to enhance cyclization efficiency .
  • Microwave-assisted synthesis : Reduce reaction time and improve oxadiazole ring formation via controlled dielectric heating .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.